1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-
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Overview
Description
1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of hydrazonoyl halides with thiocyanates, thiosemicarbazides, or carbon disulfide . For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine yields the corresponding 1,3,4-thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
1,3,4-Thiadiazol-2-amine derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine derivatives involves interaction with various molecular targets and pathways. For instance, these compounds can inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, they may induce apoptosis by disrupting the cell cycle and activating apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler derivative with similar antimicrobial properties.
5-Methyl-1,3,4-thiadiazole-2-amine: Another derivative used in the synthesis of symmetric amines.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its phenoxy group enhances its biological activity and potential as a pharmaceutical agent .
Properties
CAS No. |
299936-97-3 |
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Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H19N3OS/c1-18(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)22-12-16-20-21-17(19)23-16/h3-11H,12H2,1-2H3,(H2,19,21) |
InChI Key |
XNSBCWXWJROPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NN=C(S3)N |
Origin of Product |
United States |
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